7-Azaspiro[3.5]nonan-2-ol oxalate
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Overview
Description
7-Azaspiro[35]nonan-2-ol oxalate is a heterocyclic compound with the molecular formula C8H14NO3 · xC2H2O4 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[3.5]nonan-2-ol oxalate typically involves the formation of the spirocyclic ring system. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the synthesis may start with a cyclization reaction involving a nitrogen-containing precursor and an oxalate source .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[3.5]nonan-2-ol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Azaspiro[3.5]nonan-2-ol oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Azaspiro[3.5]nonan-2-ol oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 2-Oxa-6-azaspiro[3.5]nonane oxalate
- 7-Azaspiro[3.5]nonane
Uniqueness
7-Azaspiro[3.5]nonan-2-ol oxalate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for applications where such properties are advantageous, such as in the design of new drugs or materials .
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
7-azaspiro[3.5]nonan-2-ol;oxalic acid |
InChI |
InChI=1S/C8H15NO.C2H2O4/c10-7-5-8(6-7)1-3-9-4-2-8;3-1(4)2(5)6/h7,9-10H,1-6H2;(H,3,4)(H,5,6) |
InChI Key |
CSKXJSDKUXXYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(C2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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